Imitrodast sodium
Description
Imitrodast sodium (CAS 113817-57-5) is a sodium salt of a small organic compound with the molecular formula C₁₃H₁₁N₂NaO₂S and a molecular weight of 282.29 g/mol . It is clinically recognized as a thromboxane A2 (TXA2) synthase inhibitor, targeting the enzyme responsible for converting prostaglandin H2 into TXA2—a potent mediator of platelet aggregation, vasoconstriction, and inflammation . Approved in Japan, this compound is used to treat cardiovascular conditions such as arterial thrombosis, coronary vasospasm, and respiratory disorders like asthma . Its mechanism involves reducing TXA2 production, thereby mitigating thrombotic and inflammatory pathways.
Properties
CAS No. |
113817-57-5 |
|---|---|
Molecular Formula |
C13H11N2NaO2S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
sodium;2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C13H12N2O2S.Na/c16-13(17)10-2-1-9-5-11(18-12(9)6-10)7-15-4-3-14-8-15;/h3-6,8H,1-2,7H2,(H,16,17);/q;+1/p-1 |
InChI Key |
BGXXYHIWOXFRLF-UHFFFAOYSA-M |
SMILES |
C1CC2=C(C=C1C(=O)[O-])SC(=C2)CN3C=CN=C3.[Na+] |
Canonical SMILES |
C1CC2=C(C=C1C(=O)[O-])SC(=C2)CN3C=CN=C3.[Na+] |
Other CAS No. |
113817-57-5 |
Synonyms |
6-(2-(1-(1H)-imidazolyl)methyl-4,5-dihydrobenzo(b)thiophene)carboxylate CS 518 CS-518 RS 5186 RS-5186 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
Efficacy and Pharmacokinetics
- TXA2 Inhibition : this compound reduces TXA2 levels by >80% in preclinical models, correlating with improved vascular outcomes .
- Clinical Data: Evidence gaps exist regarding head-to-head trials with other TXA2 inhibitors (e.g., ozagrel), though this compound’s sodium moiety may enhance its pharmacokinetic profile compared to non-salt forms .
Limitations in Current Evidence
- No direct comparative studies with functionally similar compounds (e.g., ozagrel sodium) are available in the provided materials.
- Structural comparisons rely on sodium salts with divergent applications, underscoring the need for targeted research on TXA2 inhibitors.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine Imitrodast sodium’s mechanism of action in preclinical models?
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition assays or receptor-binding studies) to identify molecular targets, followed by in vivo validation using disease-specific animal models. Ensure dose-response relationships are established with appropriate controls (e.g., vehicle and positive controls). Use techniques like Western blotting or immunohistochemistry to confirm target modulation .
- Data Presentation : Organize results using tables comparing IC₅₀ values across assays and dose-dependent effects in animal models. Highlight consistency or discrepancies between in vitro and in vivo outcomes .
Q. How should researchers design studies to evaluate this compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Employ a crossover design in rodent models to assess bioavailability, half-life, and tissue distribution. Use LC-MS/MS for quantitation and validate assays per FDA bioanalytical guidelines. Include sampling at critical time points (e.g., Tₘₐₓ, AUC calculations) .
- Data Contradictions : If plasma concentrations contradict tissue-specific bioavailability, re-evaluate sample preparation methods or consider species-specific metabolic differences. Cross-validate findings with microdialysis techniques .
Q. What are the best practices for synthesizing and characterizing this compound in academic settings?
- Methodological Answer : Follow IUPAC guidelines for synthesis, ensuring purity (>95%) via HPLC and structural confirmation via NMR and high-resolution mass spectrometry (HRMS). Document reaction conditions (e.g., solvent, temperature, catalyst) in detail for reproducibility .
- Common Pitfalls : Address impurities by optimizing recrystallization solvents or column chromatography gradients. Provide spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s efficacy across different disease models?
- Methodological Answer : Conduct a systematic review of existing studies to identify variables (e.g., model genetic background, dosing regimen). Perform meta-analysis to quantify heterogeneity. Validate hypotheses using isogenic animal models or organoid systems .
- Example : If efficacy is observed in colitis models but not in rheumatoid arthritis, investigate tissue-specific expression of target receptors or immune cell infiltration patterns .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level). Use Kaplan-Meier survival curves for chronic toxicity studies. Address censored data via Cox proportional hazards models .
- Data Interpretation : If toxicity varies between sexes, stratify analyses by gender and include mechanistic studies (e.g., hormone receptor profiling) .
Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks. Validate findings with CRISPR/Cas9 knockout models .
- Example : If lipid metabolism pathways are disrupted, correlate findings with histopathological changes in liver sections .
Q. What strategies mitigate bias in clinical trial design for this compound?
- Methodological Answer : Implement double-blinding, randomization, and placebo controls. Use stratified randomization for covariates like age or disease severity. Pre-register protocols on platforms like ClinicalTrials.gov to reduce reporting bias .
- Data Contradictions : If open-label extensions show inflated efficacy vs. blinded phases, conduct sensitivity analyses excluding unblinded data .
Methodological Frameworks for Reporting
- IMRaD Compliance : Structure papers with clear Introduction (hypothesis-driven background), Methods (reproducible protocols), Results (data visualization with ANOVA tables), and Discussion (limitations, future directions) .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials. Disclose conflicts of interest and data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
